N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
The compound N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted at the 5-position with a 2-methoxyethyl group. Its structure comprises a benzenesulfonamide moiety linked to the triazine ring, a configuration shared with several agrochemical and pharmaceutical candidates.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-19-8-7-16-9-13-12(14-10-16)15-20(17,18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXRVYWVPMZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound's structure can be broken down into key components:
- Triazine Ring : The tetrahydro-1,3,5-triazine moiety is known for its diverse biological activities.
- Benzenesulfonamide Group : This group often contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with a triazine core exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound has been tested against various bacterial strains. Preliminary results suggest activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli (G-) | Moderate |
| Staphylococcus aureus (G+) | Strong |
| Klebsiella pneumoniae (G-) | Weak |
Anticancer Activity
The compound has also shown promise in cancer research:
- Mechanism of Action : It appears to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
- Case Study : A study reported that the compound significantly reduced the viability of melanoma cells in vitro.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects:
- In vivo Studies : Animal models demonstrated reduced inflammation markers when treated with the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:
- Substituents on the triazine ring can enhance or diminish activity.
- The presence of the methoxyethyl group appears to increase solubility and bioavailability.
Synthesis and Characterization
The synthesis of this compound has been optimized through various chemical reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Pharmacological Studies
Pharmacological evaluations have included:
- Dose-response studies to determine effective concentrations.
- Toxicity assessments , which indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogs with Varied Triazine Substituents
lists three benzenesulfonamide-triazine derivatives with distinct substituents at the triazine’s 5-position. Key comparisons include:
Key Observations :
- Lipophilicity : The 2-phenylethyl group in BH47884 increases hydrophobicity, whereas the target compound’s 2-methoxyethyl group balances moderate polarity.
- Solubility : BH47882’s pyridinylmethyl substituent may improve aqueous solubility compared to the target compound’s ether group.
Triazine-Based Sulfonylurea Herbicides
highlights sulfonylurea herbicides like metsulfuron-methyl ester (C14H15N5O6S, MW 381.36), which share a triazine-sulfonamide backbone but differ in substituents and application:
- Substituents : Metsulfuron-methyl ester has a 4-methoxy-6-methyl-triazine group, contrasting with the target compound’s 2-methoxyethyl substitution.
- Function : Sulfonylureas inhibit acetolactate synthase (ALS), a mechanism critical to herbicidal activity. The target compound’s substituent may alter ALS affinity or selectivity .
Quinazolinamine-Triazine Derivatives
and describe compounds like N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethyl-2-quinazolinamine (C16H22N6O, MW 314.39). These differ in core structure (quinazoline vs. benzenesulfonamide) but retain the triazine linkage:
- Core Structure : Quinazolinamines are associated with kinase inhibition or anticancer activity, whereas benzenesulfonamides are linked to carbonic anhydrase or protease inhibition.
- Molecular Weight : The target compound’s inferred weight (~350–370 g/mol) aligns with these analogs, suggesting similar bioavailability profiles .
Advanced Derivatives with Heterocyclic Modifications
lists 6-chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine (C25H28ClN7O, MW 486.01), which combines a quinazoline core with a morpholine-triazine side chain. This highlights:
- Complexity : Increased molecular complexity may enhance target specificity but reduce synthetic accessibility.
Data Table: Comparative Overview of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
